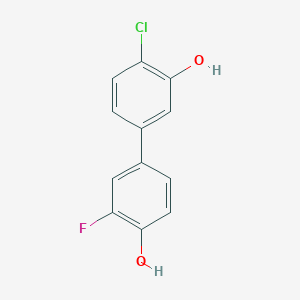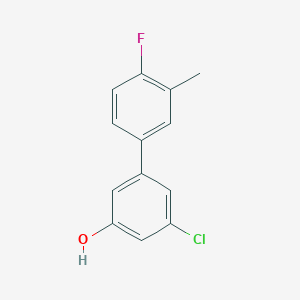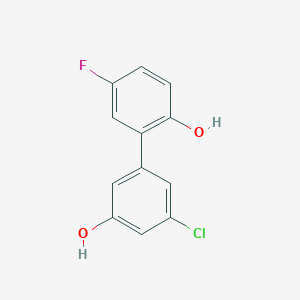
2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol (95%) is a synthetic compound with a wide range of applications in laboratory research. This compound is an intermediate in the synthesis of various organic compounds and can be used in the synthesis of a variety of compounds. It also has a wide range of applications in the field of drug discovery and development.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol (95%) has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, and can also be used in the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used in the synthesis of fluorescent dyes, which are used in medical imaging and other applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol (95%) is not well understood. However, it is thought to act as a nucleophile in the reaction, replacing the chlorine atom with the fluorine atom. Additionally, it is thought to be involved in the formation of intramolecular hydrogen bonds, which are important for the stability of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol (95%) are not well understood. However, it is thought to be non-toxic and non-mutagenic, and therefore safe to use in laboratory experiments. Additionally, it is thought to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol (95%) has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a wide range of reactions. Additionally, it is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, it does have some limitations. It has a limited solubility in water, which can limit its use in certain reactions. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain reactions.
Direcciones Futuras
The future directions for 2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol (95%) include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into its use in the synthesis of pharmaceuticals and other compounds could be beneficial. Additionally, further research into its use as an antioxidant could be beneficial in the prevention of certain diseases. Finally, further research into its solubility and stability could be beneficial in the development of new and improved reactions.
Métodos De Síntesis
2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol (95%) is synthesized using a multi-step reaction involving the reaction of 2-chloro-5-hydroxybenzaldehyde (C6H5CHO2Cl) with 3-fluoro-4-hydroxybenzaldehyde (C6H5CHO2F) in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction in which the chlorine atom is replaced by the fluorine atom. The product is then purified by recrystallization or silica gel chromatography.
Propiedades
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-9-3-1-8(6-12(9)16)7-2-4-11(15)10(14)5-7/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQMOSMGVVGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685908 |
Source


|
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-4-hydroxyphenyl)phenol | |
CAS RN |
1261951-29-4 |
Source


|
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














